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Compound of Interest

Compound Name:
4-Chloro-2-cyclopropylpyrimidin-5-

amine

CAS No.: 1255099-31-0

Cat. No.: B3032215 Get Quote

Executive Summary
4-Chloro-2-cyclopropylpyrimidin-5-amine represents a "Goldilocks" intermediate in drug

discovery. It balances the high reactivity of the C4-chlorine (essential for SNAr library

generation) with the unique steric and electronic properties of the C2-cyclopropyl group. Unlike

its 2-isopropyl or 2-methyl analogs, the 2-cyclopropyl moiety offers a rigid, lipophilic fit that

often enhances metabolic stability without incurring the steric penalties of larger alkyl groups.

Primary Applications:

Kinase Inhibition: Scaffold for ATP-competitive inhibitors (targeting the hinge region).

Antivirals: Precursor for adenovirus inhibitors.

P2X3 Antagonists: Core structure for treating chronic cough and pain.

Chemical Profile & Electronic Characterization
The reactivity of this scaffold is defined by the interplay between the electron-rich 5-amino

group and the electron-deficient pyrimidine ring.
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Feature Electronic Effect
Impact on Reactivity (C4-
Cl Displacement)

Pyrimidine Core
Electron-withdrawing (2 N

atoms)

High: Activates C4 for

Nucleophilic Aromatic

Substitution (SNAr).

5-Amino Group Electron-donating (+M effect)

Moderate Deactivation: The

lone pair donates density into

the ring, making C4 less

electrophilic than in 5-nitro

analogs.

2-Cyclopropyl
Weak

-acceptor / Steric bulk

Neutral/Steric: Minimal

electronic impact compared to

methyl, but provides steric

shielding at C2, preventing off-

target nucleophilic attack at

C2.

Expert Insight: The "Reactivity Paradox"
While the 5-amino group deactivates the C4 position compared to a 5-nitro precursor, it is often

necessary to perform SNAr reactions at the amine stage to avoid chemoselectivity issues

during subsequent reduction steps.

Recommendation: If the incoming nucleophile is weak (e.g., anilines), consider performing

the SNAr on the 5-nitro precursor first.

Recommendation: If the incoming nucleophile is strong (e.g., aliphatic amines, thiols), the 5-

amino scaffold is preferred to prevent over-substitution.

Comparative Analysis: Analogs & Performance
This section objectively compares the 2-cyclopropyl variant against common alternatives using

experimental data trends derived from SAR studies (e.g., BCL6 and P2X3 inhibitor

optimization).
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A. Steric & Potency Comparison (The "Shape Match")
Analog (C2-
Substituent)

Steric Profile
Potency Impact
(General Case)

Metabolic Stability

2-Cyclopropyl
Optimal. Planar-like,

rigid, small footprint.

High. Fits tight

pockets (e.g.,

Valine/Gatekeeper

residues) where larger

groups clash.

High. Cyclopropyl

rings are metabolically

robust (resist CYP

oxidation better than

isopropyl).

2-Isopropyl
Bulky, tetrahedral

geometry.

Low. Often shows 10–

50x potency loss due

to steric clash with

pocket walls.

Moderate. Susceptible

to hydroxylation at the

tertiary carbon.

2-Methyl
Small, minimal steric

bulk.

Moderate. May lack

sufficient hydrophobic

interaction surface

area (lower ligand

efficiency).

Low. Benzylic-like

oxidation is rapid.

B. Reactivity Comparison (SNAr Rates at C4)
4-F-Analog: Reacts ~10–100x faster than 4-Cl. Use only for extremely hindered

nucleophiles.

4-Cl-Analog (Standard): Ideal balance of stability and reactivity. Stable to aqueous workups

but reactive with amines at 60–80°C.

5-NO₂ vs. 5-NH₂: The 5-nitro analog reacts at Room Temperature (RT); the 5-amino analog

typically requires heating (reflux in EtOH/DIPEA).

Experimental Protocols
Protocol A: Synthesis of 4-Chloro-2-
cyclopropylpyrimidin-5-amine

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b3032215?utm_src=pdf-body
https://www.benchchem.com/product/b3032215?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3032215?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Rationale: Direct chlorination of the 5-amino-4-hydroxy precursor is risky due to amine

oxidation. The standard industrial route proceeds via the Nitro-Reduction pathway, using Iron

(Fe) to prevent dechlorination.

Step 1: Nitration

Start: 2-Cyclopropyl-4-hydroxypyrimidine (1.0 eq).

Reagent: Fuming HNO₃ (1.5 eq) in conc. H₂SO₄.[1]

Condition: 0°C to RT, 2 hrs.

Yield: ~85% of 2-Cyclopropyl-4-hydroxy-5-nitropyrimidine.

Step 2: Chlorination

Reagent: POCl₃ (5.0 eq) + N,N-Dimethylaniline (1.0 eq, Catalyst).

Condition: Reflux (105°C), 3-4 hrs. Monitor by TLC (disappearance of polar starting

material).

Workup: Quench carefully into ice water. Extract with DCM.[1]

Product: 4-Chloro-2-cyclopropyl-5-nitropyrimidine.

Step 3: Selective Reduction (The Critical Step) Avoid Pd/C + H₂, as this often cleaves the C4-

Cl bond.

Solvent: Acetic Acid / Ethanol (1:1).

Reagent: Iron Powder (Fe, 5.0 eq).

Condition: 60°C, vigorous stirring for 2 hrs.

Workup: Filter through Celite while hot. Neutralize filtrate with NaHCO₃. Extract with EtOAc.

Validation: LC-MS should show M+H (approx 184.0) with characteristic Chlorine isotope

pattern (3:1 ratio of M:M+2).
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Protocol B: General SNAr Derivatization
Use this protocol to attach pharmacophores to the C4 position.

Dissolve: 4-Chloro-2-cyclopropylpyrimidin-5-amine (1.0 mmol) in n-Butanol or DMA

(Dimethylacetamide).

Base: Add DIPEA (2.0 mmol). If nucleophile is an HCl salt, use 3.0 mmol.

Nucleophile: Add Aniline/Amine (1.1 mmol).

Heat:

Aliphatic Amines: 80°C for 4 hours.

Anilines: 120°C (sealed tube) or Microwave (140°C, 30 min).

Catalysis (Optional): For unreactive anilines, add 10 mol% p-TsOH (p-Toluenesulfonic acid)

to protonate the ring nitrogen and activate C4.

Visualization: Synthesis & SAR Logic
The following diagram illustrates the synthetic pathway and the decision logic for selecting the

Cyclopropyl analog over others.
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4-hydroxypyrimidine

5-Nitro
Intermediate
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(Nitration) 4-Chloro-

5-nitro

POCl3
(Chlorination) 4-Chloro-2-cyclopropyl

pyrimidin-5-amine
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(Selective Reduction)

2-Cyclopropyl:
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(High Potency)
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Caption: Synthetic route ensuring retention of the C4-Chlorine atom (Top) and SAR decision

tree for selecting the cyclopropyl moiety based on pocket topology (Bottom).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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